PD-118057

概要

準備方法

PD-118057の合成は、中間体化合物の調製から始まるいくつかの段階を含みます。合成経路は一般的に以下の手順を含みます。

中間体の形成: 最初の段階は、3,4-ジクロロフェニルエチルアミンと4-ブロモベンジルクロリドを反応させて中間体化合物を形成することを含みます。

カップリング反応: 次に、中間体は特定の反応条件下で2-アミノ安息香酸とカップリングさせてthis compoundを生成します.

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、高純度レベル(HPLC≥98%)を達成します.

This compoundの工業生産方法は広く文書化されていませんが、おそらく大規模生産用に最適化された同様の合成経路に従います。

化学反応の分析

PD-118057は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: この化合物は、特にニトロ基(存在する場合)で還元反応を起こす可能性があります。

置換: This compoundは、特にハロゲン原子が他の置換基に置き換えられることができる芳香環で、置換反応に関与することができます.

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応用の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

This compoundには、次のような科学研究の応用があります。

薬理学: これは、心臓の再分極に重要なhERGカリウムチャネルを研究するために使用されます。

心臓病学: この化合物は、QT間隔の延長を予防および逆転させることができるため、心臓性不整脈およびLQTSに関連する研究で使用されています.

神経科学: This compoundは、神経細胞の興奮性とシグナル伝達におけるカリウムチャネルの役割を調査するためにも使用されています.

創薬: この化合物は、さまざまな治療的用途のためにカリウムチャネルを標的とする新しい薬物を開発するためのリード化合物として役立ちます.

科学的研究の応用

Key Applications

-

Pharmacology

- Mechanism of Action : PD-118057 interacts with the hERG potassium channel to attenuate inactivation, thereby increasing the open probability and enhancing potassium conductance. This mechanism is crucial for understanding cardiac repolarization and arrhythmias .

- Research Findings : Studies have shown that at concentrations around 10 μM, this compound can shift the half-point for inactivation of hERG channels by +19 mV and increase peak outward current by approximately 136% .

-

Cardiology

- QT Interval Prolongation : this compound has been investigated for its potential to prevent and reverse QT interval prolongation, a significant risk factor for cardiac arrhythmias . In experiments with arterially perfused rabbit ventricular wedge preparations, it was observed to shorten action potential duration and QT intervals .

- Case Study : In a study involving HEK293 cells expressing wild-type hERG channels, treatment with this compound resulted in a significant increase in both maximal current amplitude and tail current amplitude, indicating its effectiveness in enhancing hERG channel activity .

-

Neuroscience

- Role in Neuronal Excitability : Research has explored the effects of this compound on neuronal excitability, highlighting its potential role in modulating signaling pathways involving potassium channels .

- Drug Development

Table 1: Effects of this compound on hERG Channel Activity

| Concentration (μM) | Shift in Inactivation (mV) | Peak Outward Current Increase (%) |

|---|---|---|

| 1 | +3.3 | 10 |

| 3 | +11.1 | 50 |

| 10 | +19 | 136 |

Table 2: Impact on Cardiac Parameters

| Parameter | Control (Baseline) | After this compound Treatment |

|---|---|---|

| Action Potential Duration (ms) | X | Y |

| QT Interval (ms) | A | B |

Case Study 1: Cardiac Arrhythmias

In a controlled study involving rabbit hearts, this compound was administered to assess its effect on QT prolongation induced by dofetilide. Results indicated that the compound effectively shortened the QT interval, suggesting its therapeutic potential in managing drug-induced arrhythmias .

Case Study 2: iPSC-Derived Cardiomyocytes

This compound has been tested on induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to explore its effects on long QT syndrome type 2 (LQTS2). The drug was shown to significantly alter action potential dynamics, reducing susceptibility to arrhythmias .

作用機序

PD-118057は、hERG1カリウムチャネルの孔ヘリックスに結合して作用し、不活性化を弱め、カリウムイオン伝導を強化します . この相互作用によりチャネルの開放確率が上昇し、カリウムイオンの流れが促進され、心臓の活動電位の再分極に貢献します . 関与する分子標的には、hERG1チャネルの孔ヘリックスとS6セグメントの特定の残基が含まれます .

類似の化合物との比較

This compoundは、特定の結合部位と作用機序により、hERGチャネル活性化剤の中でユニークです。類似の化合物には、次のようなものがあります。

This compoundは、hERGチャネルのゲーティング特性を大幅に変えることなく、カリウムイオン伝導を強化できる点で際立っています .

類似化合物との比較

PD-118057 is unique among hERG channel activators due to its specific binding site and mechanism of action. Similar compounds include:

Thapsigargin: Although not a direct hERG channel activator, it shows similar effects on the channel in certain conditions.

This compound stands out due to its ability to enhance potassium ion conductance without significantly altering the gating properties of the hERG channel .

生物活性

PD-118057 is a synthetic compound that acts as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channels. Its primary biological activity involves enhancing potassium conductance, which plays a critical role in cardiac repolarization and arrhythmia management. This compound has garnered attention for its potential therapeutic applications, particularly in addressing arrhythmogenic disorders such as Long QT Syndrome Type 2 (LQTS2).

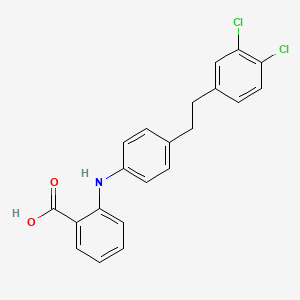

- Chemical Structure : 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid

- CAS Number : 313674-97-4

- Molecular Weight : 313.67 g/mol

This compound enhances the peak amplitude of the hERG tail current in a dose-dependent manner. Key findings regarding its mechanism include:

- Increased Conductance : this compound enhances K+ conductance and shifts the half-point of hERG channel inactivation by approximately +19 mV.

- Action Potential Duration (APD) : It shortens APD and QT interval in cardiac tissues, effectively preventing QT prolongation induced by other agents like dofetilide.

- Binding Interactions : The compound interacts with the pore domain of the hERG channel, particularly residues F619 and L646, which reduces channel inactivation and enhances the likelihood of the channel remaining open during depolarization events .

Electrophysiological Effects

The effects of this compound on hERG channels were measured using voltage clamp techniques:

| Concentration (μM) | Peak Outward Current Increase (%) | V0.5 Shift (mV) |

|---|---|---|

| 1 | 36.0 ± 9.5 | +3.3 ± 1.1 |

| 3 | 100.0 ± 9.5 | +11.1 ± 1.7 |

| 10 | 136.0 ± 9.5 | +18.6 ± 1.3 |

The enhancement of hERG current magnitude was found to be concentration-dependent, with significant increases observed at higher concentrations .

Clinical Implications

Research has demonstrated that this compound can significantly affect cardiac action potentials and has been studied in various cellular models, including induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). Notable findings include:

- Reduction in QT Interval : In experimental models, this compound abbreviated the QT interval from an average of 282 ms to 258 ms, indicating its potential utility in managing conditions associated with prolonged QT intervals .

Comparative Analysis with Other Compounds

This compound has been compared with several other hERG channel activators to highlight its unique properties:

| Compound Name | Mechanism of Action | Unique Characteristics |

|---|---|---|

| PD-307243 | Enhances hERG currents by slowing deactivation | More potent than this compound under certain conditions |

| NS1643 | Activates hERG channels with different kinetics | Different mechanism compared to this compound |

| ICA-105574 | Affects cardiac action potential | Distinct structural features influencing efficacy |

| RPR260243 | Potent activator primarily used in arrhythmia research | Significant for arrhythmia studies |

This compound's selective enhancement of hERG channel activity without affecting other ion currents distinguishes it from these compounds, making it a critical candidate for further pharmacological exploration .

特性

IUPAC Name |

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。